1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN5/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(24-23-19)26-18-8-4-3-7-17(18)22-25-26/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYPVWHASIINHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N3C4=CC=CC=C4N=N3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a benzotriazole moiety linked to a phthalazine structure with a fluorophenyl substituent. This unique configuration is believed to contribute to its biological properties.
Biological Activity Overview
The biological activities of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzotriazole derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to benzotriazole have demonstrated bactericidal effects against various strains such as Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine | E. coli | TBD |
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Bacillus subtilis | TBD |
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 μg/mL |
The specific minimum inhibitory concentration (MIC) values for the compound of interest are yet to be determined in published studies.
Anticancer Properties
The potential anticancer effects of benzotriazole derivatives have been highlighted in recent research. These compounds may act through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, derivatives have been shown to inhibit the activity of certain E3 ubiquitin ligases associated with tumor growth .
Case Study:
A study evaluated the anticancer efficacy of various benzotriazole derivatives against cancer cell lines. The results indicated that certain substitutions on the benzotriazole ring enhanced cytotoxicity towards cancer cells compared to standard treatments .
The mechanisms by which 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the benzotriazole moiety may facilitate interactions with biological targets such as enzymes or receptors involved in disease processes.
Research Findings and Data Tables
Further research is needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Below are summarized findings from relevant studies:
Table 2: Summary of Research Findings on Benzotriazole Derivatives
Scientific Research Applications
Pharmacological Significance
Benzotriazole derivatives are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound under discussion has been investigated for its potential as a therapeutic agent due to the following characteristics:
- Antimicrobial Activity : Various studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds derived from benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the benzotriazole moiety enhances the interaction with biological targets, leading to increased potency against resistant strains .
- Anticancer Properties : Research indicates that benzotriazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells through various pathways. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further development in cancer therapy .
Antibacterial Activity
A study conducted by Jamkhandi et al. reported on the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria such as Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics, suggesting their potential use in treating bacterial infections .
Antifungal Activity
Research published in Pharmaceutical Biology highlighted the antifungal properties of benzotriazole derivatives against Candida albicans. The study found that modifications to the benzotriazole structure significantly impacted antifungal activity, with some compounds demonstrating MIC values comparable to established antifungal agents .
Anticancer Studies
In a recent investigation into the anticancer properties of benzotriazole derivatives, compounds were tested against various cancer cell lines. The findings revealed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively. This supports the potential application of these compounds in developing novel anticancer therapies .
Summary Table
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with three analogs to highlight structural variations, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of Phthalazine and Benzotriazole Derivatives
Key Findings:
Fluorine substitution (present in the target compound and Analog 3) is critical for metabolic resistance and bioavailability, as seen in FDA-approved drugs like Flusilazole .
Crystallographic Behavior: The target compound’s fluorophenyl group is likely perpendicular to the phthalazine plane, similar to Analog 2, which adopts a non-planar conformation in its crystal structure . This geometry may affect solubility and crystallization efficiency.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes analogous to phthalazine derivatives in and , where nucleophilic substitution or coupling reactions introduce fluorophenyl and benzotriazole groups .
Preparation Methods
Phthalazine Core Construction
Phthalhydrazide serves as a low-cost industrial byproduct for synthesizing phthalazinone derivatives. Chlorination of phthalhydrazide with phosphorus oxychloride (POCl₃) yields 1,4-dichlorophthalazine, which undergoes partial hydrolysis to form 4-chlorophthalazin-1(2H)-one (11 ). This intermediate is pivotal for subsequent functionalization, as the chlorine atom at position 1 acts as a leaving group for nucleophilic substitution with benzotriazole.
Detailed Synthetic Routes
Synthesis of 4-Chlorophthalazin-1(2H)-one (11)
Procedure :
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Chlorination : Phthalhydrazide (500 g, 3 mol) is treated with POCl₃ (1.4 L, 15 mol) at 110°C for 3 hours, yielding 1,4-dichlorophthalazine (11′ ).
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Partial Hydrolysis : The dichloro intermediate is stirred with acetic acid (1.5 L) overnight, affording 11 in 92% yield (496.8 g). The hydrolysis selectively targets the 4-position due to keto-enol tautomerism stabilization.
Key Data :
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Yield: 92%
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Purity (HPLC): 99.14%
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Reaction Scale: 500 g
Bromination of Ethyl 2-Fluoro-4-Methylbenzoate (8)
Procedure :
Ethyl 2-fluoro-4-methylbenzoate (8 ) is brominated using NBS (525 g, 2.97 mol) and benzoyl peroxide (BPO) in CH₂Cl₂ at 40°C for 12 hours. The reaction produces ethyl 5-(bromomethyl)-2-fluorobenzoate (9 ) in 96% yield.
Optimization :
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Initiator: BPO (10 mol%)
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Solvent: CH₂Cl₂
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Temperature: 40°C
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Yield: 96%
Benzotriazole Incorporation via SNAr
Procedure :
4-Chlorophthalazin-1(2H)-one (11 ) reacts with 1H-benzotriazole in the presence of K₂CO₃ (3 equiv) in DMF at 100°C for 12 hours. The reaction replaces the chlorine atom with benzotriazole, yielding 1-(1H-1,2,3-benzotriazol-1-yl)phthalazin-4(1H)-one.
Optimization :
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Base: K₂CO₃
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Solvent: DMF
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Temperature: 100°C
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Yield: 75–85%
Integrated Synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-Fluorophenyl)phthalazine
Sequential Coupling and Substitution
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Negishi Coupling : 11 is coupled with the zinc reagent from 9 to install the 4-fluorobenzyl group.
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Hydrolysis : The ethyl ester in 12 is hydrolyzed to the carboxylic acid using NaOH (2 M) in THF/H₂O, followed by acidification with HCl.
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Benzotriazole Substitution : The intermediate phthalazinone undergoes SNAr with benzotriazole to furnish the final product.
Overall Yield : 62% (three steps)
Analytical Characterization and Validation
Spectroscopic Data
Purity and Scalability
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HPLC Purity : >99%
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Process Mass Intensity (PMI) : 34.04 kg/kg (improved from 41.73 kg/kg in prior routes).
Challenges and Optimization
Regioselectivity in Chlorination
Excess POCl₃ (10 equiv) at 110°C ensures complete conversion of phthalhydrazide to 11′ , while acetic acid-mediated hydrolysis avoids over-hydrolysis to phthalazinone.
Q & A
Basic: What are the common synthetic strategies for preparing 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine?
The synthesis typically involves cyclocondensation or coupling reactions between benzotriazole derivatives and fluorophenyl-phthalazine precursors. For example:
- Cyclocondensation : Reacting 4-(4-fluorophenyl)phthalazine with 1H-benzotriazole in the presence of a coupling agent (e.g., POCl₃ or DCC) under reflux conditions .
- Microwave-assisted synthesis : Accelerating reaction kinetics using microwave irradiation to form the benzotriazole-phthalazine hybrid, reducing reaction time from hours to minutes .
- Stepwise functionalization : Introducing the benzotriazole moiety via nucleophilic substitution or click chemistry, followed by purification using column chromatography .
Advanced: How can computational methods optimize the synthesis of benzotriazole-phthalazine hybrids?
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict transition states and energetics, guiding the selection of catalysts and solvents. For instance:
- Reaction design platforms (e.g., ICReDD’s workflow) integrate computational screening of reaction pathways with experimental validation, minimizing trial-and-error approaches .
- Machine learning models trained on reaction databases identify optimal conditions (e.g., temperature, solvent polarity) for high-yield coupling reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm) and benzotriazole proton environments .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in phthalazine derivatives) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Advanced: What challenges arise in determining the crystal structure of such hybrids?
- Conformational flexibility : Dihedral angles between the benzotriazole and phthalazine rings (e.g., ~50–56°) complicate unit cell determination .
- Weak intermolecular interactions : C–H⋯O/N hydrogen bonds and π-π stacking require high-resolution diffraction data (<1.0 Å) for accurate modeling .
- Polymorphism : Solvent-dependent crystallization may yield multiple polymorphs, necessitating variable-temperature XRD studies .
Basic: What biological activities are associated with phthalazine derivatives?
Phthalazine analogs exhibit antimicrobial , anticancer , and enzyme inhibitory properties:
- Antimicrobial : MIC assays show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer : MTT assays reveal cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10 µM) through topoisomerase inhibition .
Advanced: How to design experiments to elucidate the mechanism of action against microbial targets?
- Molecular docking : Simulate binding affinity of the compound to microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
- Fluorescence quenching assays : Monitor interactions with bacterial DNA gyrase to confirm intercalation or groove binding .
- Resistance studies : Compare efficacy against wild-type vs. efflux-pump-deficient strains to assess transport mechanisms .
Advanced: How do substituents on the fluorophenyl group affect bioactivity?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Meta vs. para substitution : Para-fluorophenyl derivatives show higher metabolic stability in hepatic microsome assays compared to meta-substituted analogs .
- Hydrophobic substituents (e.g., -Br) improve blood-brain barrier permeability in CNS-targeted drug candidates .
Advanced: How to resolve contradictions in biological data across studies?
- Variable assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (HeLa vs. MCF-7) can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Structural analogs : Compare activity of 4-fluorophenyl vs. 2,4-difluorophenyl derivatives to isolate substituent effects .
- Dose-response validation : Replicate studies with in vivo models (e.g., zebrafish) to confirm in vitro trends .
Basic: What in vitro models assess the compound's pharmacokinetic properties?
- Caco-2 monolayer assays : Measure intestinal permeability and efflux ratios (P-gp substrate potential) .
- Microsomal stability tests : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂) via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction available for bioactivity .
Advanced: How to apply QM/MM simulations to study reaction pathways?
- Hybrid quantum mechanics/molecular mechanics (QM/MM) : Model the nucleophilic substitution at the phthalazine C-1 position, with QM regions (benzotriazole) and MM regions (solvent molecules) .
- Free-energy landscapes : Calculate activation barriers for transition states (e.g., SN2 mechanisms) to predict regioselectivity .
- Solvent effects : Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., DMF vs. THF) for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
